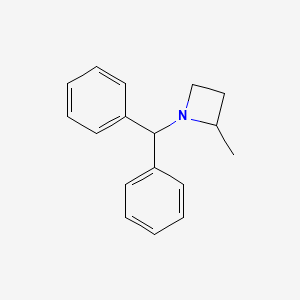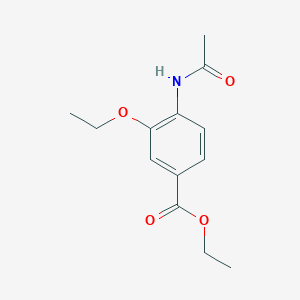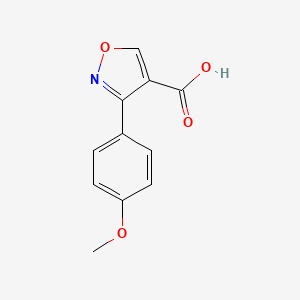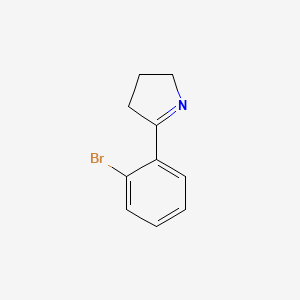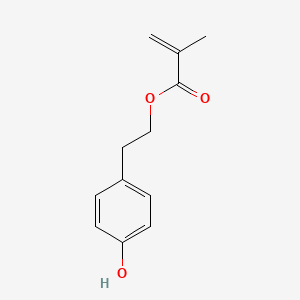
(Rac)-CP-609754
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has shown potential in treating neurodegenerative diseases such as Alzheimer’s disease and certain types of cancer . Farnesyltransferase inhibitors like LNK754 work by blocking the farnesylation process, a post-translational modification crucial for the proper functioning of various proteins involved in cell signaling and structural integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions: LNK754 is synthesized through a series of chemical reactions involving the coupling of specific organic molecules. The synthesis typically involves the use of alkyne groups and azide groups, which undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) to form the desired product . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper sulfate.
Industrial Production Methods: In industrial settings, the production of LNK754 involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: LNK754 primarily undergoes substitution reactions due to its functional groups. It can also participate in cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAc), which is a key step in its synthesis .
Common Reagents and Conditions:
Reagents: Copper sulfate, dimethyl sulfoxide (DMSO), azide-containing compounds, alkyne-containing compounds.
Major Products: The major product formed from these reactions is the farnesyltransferase inhibitor LNK754 itself, which is characterized by its ability to inhibit the farnesylation of proteins such as H-Ras and K-Ras .
Scientific Research Applications
Mechanism of Action
LNK754 exerts its effects by inhibiting the enzyme farnesyltransferase, which is responsible for the farnesylation of proteins. Farnesylation is a post-translational modification that attaches a farnesyl group to specific proteins, allowing them to anchor to cell membranes and participate in signaling pathways . By blocking this process, LNK754 prevents the proper functioning of proteins like H-Ras and K-Ras, which are involved in cell growth and differentiation . This inhibition can lead to reduced cell proliferation and increased cell death in cancer cells, as well as improved lysosomal function in neurodegenerative diseases .
Comparison with Similar Compounds
Properties
Molecular Formula |
C29H22ClN3O2 |
|---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C29H22ClN3O2/c1-4-19-6-5-7-20(14-19)24-16-28(34)33(3)26-13-10-22(15-25(24)26)29(35,27-17-31-18-32(27)2)21-8-11-23(30)12-9-21/h1,5-18,35H,2-3H3 |
InChI Key |
JAHDAIPFBPPQHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC=CC(=C5)C#C)C)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

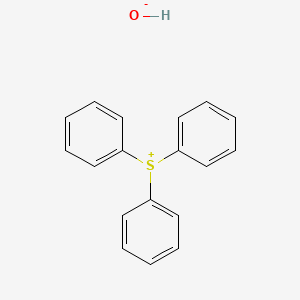
![6-({[Tert-butyl(dimethyl)silyl]oxy}methyl)pyridin-2-amine](/img/structure/B8709528.png)
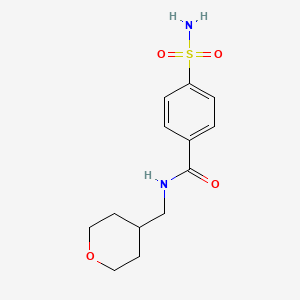
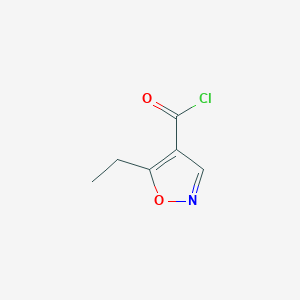
![2-[2-(2-Aminoethyl)phenyl]ethan-1-amine](/img/structure/B8709549.png)
